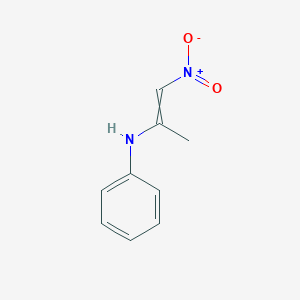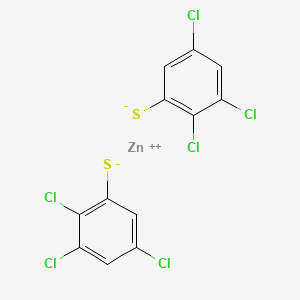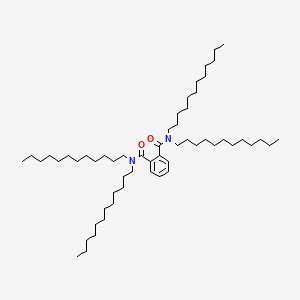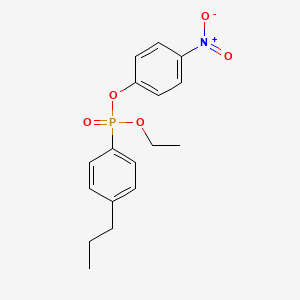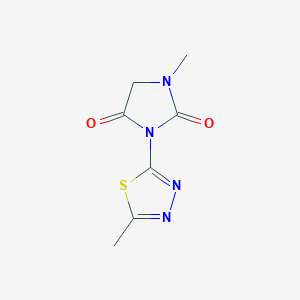
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both imidazolidine and thiadiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a suitable solvent, followed by cyclization with thiourea at reflux temperature in methanol . Another approach involves the use of acylhydrazines and carboxylic acid equivalents in the presence of phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the imidazolidine ring can lead to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione involves its interaction with biological targets. The thiadiazole ring is known to disrupt DNA replication processes, inhibiting the replication of bacterial and cancer cells . The compound may also interact with enzymes and proteins, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3,4-thiadiazole-5-thiol: This compound shares the thiadiazole ring but has different substituents, leading to distinct biological activities.
5-Methyl-1,3,4-thiadiazole-2-thiol: Another similar compound with a thiadiazole ring, known for its antimicrobial properties.
Uniqueness
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione is unique due to the presence of both imidazolidine and thiadiazole rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65063-64-1 |
|---|---|
Molekularformel |
C7H8N4O2S |
Molekulargewicht |
212.23 g/mol |
IUPAC-Name |
1-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H8N4O2S/c1-4-8-9-6(14-4)11-5(12)3-10(2)7(11)13/h3H2,1-2H3 |
InChI-Schlüssel |
GVGMEANMGALGDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)N2C(=O)CN(C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


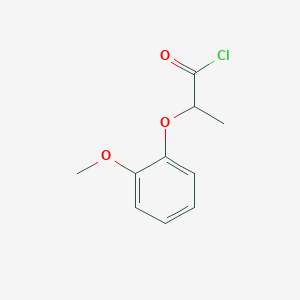



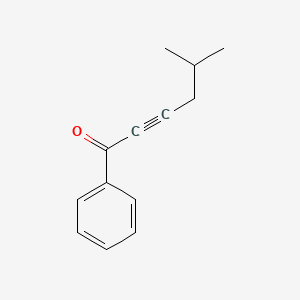
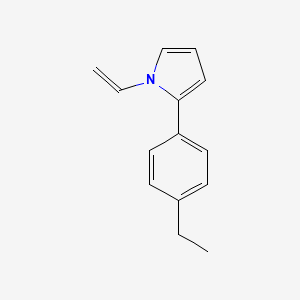
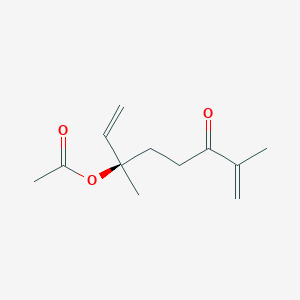
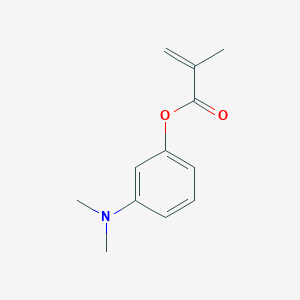
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
